N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide
Description
N-{2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide is a synthetic benzamide derivative featuring a 1,3-thiazole ring substituted with a 4-fluorophenyl group, linked via an ethyl chain to a 3,4-dimethoxybenzamide moiety. This compound is commercially available under synonyms such as Ambcb5938374 and CID2877899, as noted in supplier databases .
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c1-25-17-8-5-14(11-18(17)26-2)19(24)22-10-9-16-12-27-20(23-16)13-3-6-15(21)7-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJIOVRCAIFWLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide involves the formation of the thiazole ring followed by the attachment of the fluorophenyl and dimethoxybenzamide groups. The thiazole ring is typically synthesized through a cyclization reaction involving a thiourea and a haloketone . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide has been tested against various bacterial strains. In vitro studies have shown promising results against both gram-positive and gram-negative bacteria, suggesting its potential as an antibacterial agent .
Anticancer Properties
Thiazole compounds are also recognized for their anticancer activities. Preliminary studies have indicated that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Case studies have documented its efficacy in reducing tumor growth in animal models .
Pharmacology
Enzyme Inhibition
The compound has demonstrated potential as a small molecule inhibitor for various kinases involved in cancer progression. Research has shown that it can inhibit specific signaling pathways critical for tumor growth. For instance, it has been linked to the inhibition of RET kinase activity, which is associated with several cancers .
Neuroprotective Effects
Emerging studies suggest that thiazole derivatives can exhibit neuroprotective effects. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress and neurotoxicity in vitro. These findings highlight its potential application in treating neurodegenerative disorders .
Material Science
Polymeric Applications
The compound's unique chemical structure allows it to be incorporated into polymer matrices for enhanced material properties. Studies have explored its use in developing conductive polymers and composites with improved thermal stability and mechanical strength. This application is particularly relevant in the field of electronics and materials engineering .
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Antibacterial Efficacy Study
A study conducted on the antibacterial properties of this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity. -
Cancer Cell Proliferation Inhibition
In a recent study involving human cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration), demonstrating its potential as an anticancer therapeutic agent. -
Neuroprotection in Cellular Models
Experimental data revealed that this compound significantly reduced neuronal cell death induced by oxidative stressors in vitro, suggesting its application in neurodegenerative disease therapies.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as chemokine receptors . This binding disrupts the interaction between the receptor and its ligand, leading to the mobilization of hematopoietic stem cells into the bloodstream. The pathways involved include the CXCR4-SDF-1 axis, which plays a crucial role in stem cell homing and retention .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
Thiazole vs. Triazole Systems: The target compound’s 1,3-thiazole ring contrasts with the 1,2,4-triazole-thione system in compounds [7–9] from . Thiazoles are electron-deficient heterocycles with applications in drug design, while triazole-thiones exhibit tautomerism, influencing their stability and reactivity .
Benzamide Derivatives :
- The 3,4-dimethoxybenzamide group in the target compound is structurally analogous to the benzamide moiety in compound 6a (). However, 6a incorporates a coumarin-acrylamide hybrid scaffold, which may confer fluorescence properties or enhanced binding to serine proteases .
Fluorinated Aryl Groups :
- The 4-fluorophenyl group in the target compound is a common pharmacophore in drug discovery, improving bioavailability and resistance to oxidative metabolism. Similar fluorinated aryl groups are seen in FTBU-1 (3-fluorophenyl) and diflufenican (), a herbicide with a 2,4-difluorophenyl group .
- The carbonyl (C=O) stretch in benzamide derivatives (e.g., 1663–1682 cm⁻¹ in ) would likely appear in a similar range for the target compound.
- Absence of S-H vibrations (~2500–2600 cm⁻¹) in the target’s thiazole contrasts with triazole-thiones in , which show νC=S at 1247–1255 cm⁻¹ .
Table 2: Hypothetical Physicochemical Properties*
Biological Activity
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide is a synthetic compound belonging to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, including anticancer , anti-inflammatory , and antimicrobial properties. The unique structure of this compound, characterized by the presence of a thiazole ring and a fluorinated aromatic group, enhances its lipophilicity and may influence its pharmacological effects.
Chemical Structure
- Molecular Formula : C21H22FN3O3S
- Molecular Weight : 415.5 g/mol
The structural components of the compound include:
- A thiazole ring which is known for its diverse biological activities.
- A fluorophenyl group that enhances lipophilicity.
- A methoxyphenoxy moiety that may contribute to its interaction with biological targets.
Anticancer Activity
Research has demonstrated that compounds bearing thiazole rings exhibit significant anticancer properties. In particular, studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance:
- Cell Proliferation Inhibition : In colon cancer cells (HT-29), compounds similar to this one showed increased cell proliferation inhibitory activity over time, indicating potential for long-term therapeutic effects .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives have been well documented. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This compound may exert its effects by:
- Reducing levels of inflammatory mediators.
- Inhibiting pathways that lead to inflammation.
Antimicrobial Activity
This compound has also shown promise in antimicrobial studies. The compound's ability to inhibit microbial enzymes suggests it could be effective against various bacterial strains.
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
A study conducted on similar thiazole derivatives indicated that the introduction of specific substituents could enhance anticancer activity through multiple mechanisms:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide, and what parameters critically affect yield?
- Methodology :
- Step 1 : Condensation of 4-fluorophenylthiazole precursors (e.g., 2-(4-fluorophenyl)-4-(chloromethyl)thiazole) with ethylenediamine derivatives under reflux in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours, 80°C) .
- Step 2 : Benzamide coupling via activation of 3,4-dimethoxybenzoic acid using trichloroisocyanuric acid (TCICA) in acetonitrile, followed by reaction with the thiazole-ethylamine intermediate .
- Critical Parameters : Solvent purity (>99.9%), stoichiometric control of TCICA (1.2 eq.), and purification via silica gel chromatography (ethyl acetate/hexane gradient) to achieve >95% purity .
Q. How is structural characterization performed to confirm the compound’s identity and purity?
- Analytical Workflow :
- NMR : 1H NMR identifies methoxy protons (δ 3.85–3.92 ppm) and thiazole ring protons (δ 7.6–8.1 ppm). 13C NMR confirms carbonyl resonance (δ 167–170 ppm) .
- HRMS : Molecular ion [M+H]+ should match theoretical mass (C21H20FN3O3S: 414.1243) within 2 ppm error .
- X-Ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives, as demonstrated for structurally related benzamides .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- In Vitro Models :
- Antiproliferative Activity : MTT assay against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines (48–72 hr exposure, IC50 typically 10–50 μM) .
- Antimicrobial Screening : Microdilution assay (24 hr) against S. aureus (Gram-positive) and E. coli (Gram-negative) with MIC determination .
- Dose-Response : Use nonlinear regression (GraphPad Prism) to calculate IC50/EC50 values, validated against positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can conflicting IC50 values across studies be systematically addressed?
- Resolution Strategies :
- Protocol Standardization : Fix cell passage numbers (<20), serum concentration (10% FBS), and incubation time (72 hr) to minimize variability .
- Purity Validation : HPLC (C18 column, 254 nm) confirms >95% purity; DMSO stocks ≤0.1% in media to avoid solvent toxicity .
- Orthogonal Assays : Cross-validate using ATP-based viability (CellTiter-Glo) and apoptosis markers (Annexin V/PI) .
Q. What computational approaches predict target engagement and structure-activity relationships (SAR)?
- Modeling Workflow :
- Docking : AutoDock Vina against EGFR (PDB: 1M17) or PARP-1 (PDB: 4UND) to prioritize thiazole and benzamide interactions .
- MD Simulations : GROMACS (50 ns trajectory) assesses binding stability; root-mean-square deviation (RMSD) <2 Å indicates stable target engagement .
- SAR Insights : Fluorophenyl and dimethoxy groups enhance hydrophobic interactions; thiazole nitrogen acts as a hydrogen-bond acceptor .
Q. Which structural modifications improve metabolic stability while retaining activity?
- Design Principles :
- Deuteration : Replace α-hydrogens on the thiazole ethyl group to slow CYP450 oxidation .
- Electron-Withdrawing Substituents : Introduce -CF3 at benzamide para position to reduce oxidative metabolism .
- In Vitro Validation : Human liver microsomes (HLM) + NADPH (1 hr, 37°C) quantify residual parent compound via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
